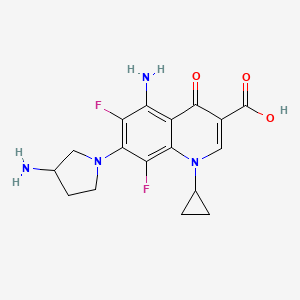

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

説明

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound exhibits potent antibacterial activity and is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria . It is structurally characterized by a quinoline core with various substituents that enhance its antibacterial properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and subsequent functionalization with amino and pyrrolidinyl groups . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline core or the substituents.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include modified quinoline derivatives with altered antibacterial properties. These derivatives are often screened for enhanced activity and reduced toxicity .

科学的研究の応用

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous scientific research applications:

Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

Biology: Investigated for its antibacterial mechanisms and interactions with bacterial enzymes.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections, especially those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and formulations.

作用機序

The antibacterial activity of 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to cell death .

類似化合物との比較

Similar Compounds

Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer enhanced antibacterial activity and reduced resistance development compared to other quinolones .

生物活性

Overview

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 112654-98-5) is a synthetic compound belonging to the quinolone class of antibiotics. This compound exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a subject of interest in medicinal chemistry and pharmacology.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription in bacteria. By binding to these enzymes, the compound disrupts the supercoiling and relaxation processes necessary for bacterial cell division, ultimately leading to cell death.

Antibacterial Efficacy

The antibacterial potency of this compound has been evaluated against various bacterial strains. The following table summarizes its effectiveness compared to other antibiotics:

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | Ciprofloxacin | 2 |

| Escherichia coli | 1 | Levofloxacin | 4 |

| Pseudomonas aeruginosa | 2 | Gentamicin | 8 |

| Enterococcus faecalis | 0.25 | Vancomycin | 1 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, suggesting its potential for treating infections caused by these pathogens .

Case Study 1: Efficacy in Resistant Strains

A study conducted on multi-drug resistant strains of E. coli demonstrated that this compound exhibited significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. This suggests that the compound may offer a viable treatment option for infections that are resistant to conventional antibiotics .

Case Study 2: In Vivo Efficacy

In an animal model study, the compound was administered to mice infected with Staphylococcus aureus. The results indicated a reduction in bacterial load in treated mice compared to controls, highlighting its potential as an effective therapeutic agent against serious bacterial infections .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various derivatives have been synthesized to explore structure–activity relationships (SAR). Notably, modifications at the cyclopropyl group have been shown to influence antibacterial potency significantly.

Structure–Activity Relationship (SAR)

The following table outlines some key derivatives and their corresponding antibacterial activities:

| Derivative | MIC (µg/mL) |

|---|---|

| Parent Compound | 0.5 |

| Cyclopropyl Methyl Derivative | 0.25 |

| Cyclopropyl Ethyl Derivative | 0.75 |

| Pyrrolidine Substituted Derivative | 0.1 |

These findings suggest that even minor structural changes can lead to substantial differences in antibacterial efficacy .

特性

IUPAC Name |

5-amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O3/c18-11-13(21)10-14(12(19)15(11)22-4-3-7(20)5-22)23(8-1-2-8)6-9(16(10)24)17(25)26/h6-8H,1-5,20-21H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCYYXZTVSSTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4CCC(C4)N)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920860 | |

| Record name | 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112654-98-5 | |

| Record name | PD 124816 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112654985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-124816 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FJJ4S79YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes PD-124816 a promising antibacterial agent, particularly against Mycobacterium leprae?

A1: PD-124816 belongs to the fluoroquinolone class of antibiotics, which are known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [] Research has shown that PD-124816 demonstrates potent in vitro activity against Mycobacterium leprae, the causative agent of leprosy. [, ] In mouse models of leprosy, PD-124816 effectively reduced bacterial load, demonstrating its potential as a therapeutic option. []

Q2: Which structural features of PD-124816 and similar fluoroquinolones contribute to their activity against Mycobacterium leprae?

A3: The presence of a cyclopropyl group at the R-1 position and either a halogen or a methyl group at the R-8 position appears crucial for potent activity against Mycobacterium leprae. [] This observation stems from the comparative analysis of various fluoroquinolones, where those possessing these specific structural features, including PD-124816, exhibited greater efficacy than compounds like ofloxacin. [] This highlights the importance of specific structural motifs in developing more potent anti-leprosy drugs within the fluoroquinolone class.

Q3: How does the efficacy of PD-124816 compare to other fluoroquinolones in in vivo models of leprosy?

A4: In a study using Mycobacterium leprae-infected mice, PD-124816 demonstrated significant antibacterial activity. [] While it was not the most potent compound in the study, its efficacy was comparable to that of pefloxacin and ofloxacin, two fluoroquinolones with known activity against leprosy. [] Further research is needed to fully elucidate its in vivo efficacy relative to other newer fluoroquinolones like temafloxacin and sparfloxacin, which exhibited superior bactericidal activity in the same study. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。